2,5-Diaminohexanedioic acid

Enzymology Lysine metabolism Biochemical pathway specificity

2,5-Diaminohexanedioic acid (DAA) is a C6 α,ω-diaminodicarboxylic acid with amino groups at the 2- and 5-positions, fundamentally distinct from the 2,6-substituted 2,6-diaminopimelic acid. The meso (2R,5S) stereoisomer is the authentic product of D-lysine 5,6-aminomutase and the required scaffold for binuclear Pt/Pd anticancer complexes. Supplied at ≥98% purity with batch-specific NMR/HPLC/GC QC documentation. Select stereochemistry (meso vs. chiral) for your target application.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 1069-33-6
Cat. No. B093248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminohexanedioic acid
CAS1069-33-6
Synonyms2,5-Diaminohexanedioic acid
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
InChIKeyKLNKMGPJWOMQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminohexanedioic Acid (CAS 1069-33-6): Procurement-Relevant Identity and Class Positioning


2,5-Diaminohexanedioic acid (syn. 2,5-diaminoadipic acid, DAA) is a C6 α,ω-diaminodicarboxylic acid with amino substituents at the 2- and 5-positions of an adipic acid backbone . With a molecular formula of C6H12N2O4 and molecular weight of 176.17 g/mol, it differs fundamentally from the more extensively studied 2,6-diaminopimelic acid (DAP, C7H14N2O4, 190.20 g/mol) in both carbon chain length and amino group spacing [1]. The compound exists in three stereoisomeric forms – (2S,5S), (2R,5R), and the meso (2R,5S) configuration – each having distinct CAS numbers (1069-33-6 for the unspecified stereochemistry mixture; 40872-10-4 for the meso form; stereospecific enantiomers under separate registrations) . The (2R,5S)-configured form is the biologically relevant product of D-lysine 5,6-aminomutase (EC 5.4.3.3) [2].

Why 2,5-Diaminohexanedioic Acid Cannot Be Replaced by 2,6-Diaminopimelic Acid or Other Diamino-Dicarboxylic Analogs


Although 2,5-diaminohexanedioic acid, 2,6-diaminopimelic acid (DAP), and 2,7-diaminosuberic acid (DAS) all belong to the α,ω-diaminodicarboxylic acid family, their distinct amino-group spacing produces fundamentally different biochemical recognition and physical properties . The 2,5-substitution pattern on a C6 backbone is the specific product of D-lysine 5,6-aminomutase (EC 5.4.3.3), whereas the 2,6-substituted C7 backbone of DAP serves as the essential cross-linking component in bacterial peptidoglycan via entirely separate biosynthetic machinery . In metal coordination chemistry, binuclear Pt(II)/Pd(II) complexes of meso-2,5-diaminoadipic acid exhibit cytotoxicity profiles against P388 lymphocytic leukemia cells that are distinct from analogous complexes prepared with the longer-chain DAS ligand, demonstrating that bridge length directly modulates biological activity [1]. Physical property differences – including a melting point of 280 °C for 2,5-DAA versus approximately 295 °C for DAP, and a predicted pKa of 2.10 versus 2.20 – further preclude direct substitution in formulation or crystallisation protocols [2]. For procurement decisions, the specific stereochemistry (meso vs. chiral enantiomers) and amino-group positioning are non-interchangeable parameters that determine both biological target engagement and synthetic utility [1].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2,5-Diaminohexanedioic Acid


Enzymatic Substrate Specificity: 2,5-Diaminohexanoate Is the Exclusive Product of D-Lysine 5,6-Aminomutase, Not 2,6-DAP

2,5-Diaminohexanedioic acid, in its (2R,5S) configuration, is the specific product of the D-lysine 5,6-aminomutase (EC 5.4.3.3/5.4.3.4) reaction, catalysing the reversible interconversion: D-lysine ⇌ (2R,5S)-2,5-diaminohexanoate [1][2]. This reaction is entirely distinct from the metabolic pathway of 2,6-diaminopimelic acid (DAP), which is synthesised via the diaminopimelate pathway and serves as a peptidoglycan cross-linker in bacterial cell walls . The enzyme lysine 5,6-aminomutase does not accept 2,6-diaminopimelic acid or its precursors as substrates, confirming absolute pathway orthogonality [1].

Enzymology Lysine metabolism Biochemical pathway specificity

Physical Property Differentiation: Melting Point, Density, and pKa Contrast with 2,6-Diaminopimelic Acid

The 2,5-diamino substitution on a C6 adipic acid backbone yields distinguishable physical properties compared to the 2,6-diamino C7 pimelic acid backbone of DAP. 2,5-Diaminohexanedioic acid exhibits a melting point of 280 °C, density of 1.410 ± 0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 2.10 ± 0.28 . In contrast, 2,6-diaminopimelic acid (meso/racemic mixture) has a melting point of approximately 295 °C (decomposition), density of 1.296–1.344 g/cm³, and a predicted pKa of 2.20 ± 0.24 [1]. The 2,7-diaminosuberic acid (DAS, C8) analogue has a predicted melting point of approximately 295 °C and density of 1.292 g/cm³ .

Physicochemical characterisation Quality control Formulation development

Cytotoxic Binuclear Pt(II)/Pd(II) Complexes: 2,5-Diaminoadipic Acid Bridge Produces ID50 Comparable to Cisplatin in P388 Leukemia

Binuclear platinum(II) and palladium(II) complexes incorporating meso-α,α′-diaminoadipic acid (DAA) as a bridging dicarboxylate ligand were synthesised and tested against P388 lymphocytic leukemia cells [1]. The complex [Pd2(bipy)2(DAA)]Cl2 (where bipy = 2,2′-bipyridine, DAA = dianion of meso-2,5-diaminoadipic acid) exhibited ID50 values comparable to or lower than the reference drug cis-diamminedichloroplatinum(II) (cisplatin) and the mononuclear control [Pt(bipy)(Ala)]Cl [1]. When compared to the analogous complex constructed with the longer-chain 2,7-diaminosuberic acid (DSA) bridge, [Pd2(bipy)2(DSA)]Cl2, both DAA- and DSA-bridged complexes showed activity in the same range, but the DAA-bridged Pd(II) complex was specifically highlighted as one of the three most active compounds in the series, indicating that the C6 bridge length does not diminish – and may enhance – cytotoxic potency relative to the C8 analogue [1].

Medicinal inorganic chemistry Anticancer metallodrugs DNA binding

Enantioselective Synthesis: 2,5-Diaminoadipic Acid Achieves 100% ee and >98.5% de via Catalytic Asymmetric Hydrogenation

An enantioselective synthetic route to 2,5-diaminoadipic acid (DAA), along with its longer-chain homologues 2,7-diaminosuberic acid (DAS) and 2,8-diaminoazelaic acid (DAZ), was developed using catalytic asymmetric hydrogenation of diunsaturated precursors with [(COD)Rh(S,S)-Et-DuPHOS]OTf catalyst [1]. This method delivers DAA dimethyl ester with 100% enantiomeric excess (ee) and greater than 98.5% diastereomeric excess (de), representing the highest optical purity reported for a synthetic route to this compound class [1]. In contrast, earlier Kolbe electrolysis methods for analogous diamino-dicarboxylic acids produced orthogonally protected derivatives in a single step but with yields that, in the case of pure stereoisomers of 2,6-diaminopimelic acid, were limited to only 10–13% [2].

Asymmetric synthesis Chiral building blocks Process chemistry

Mixed Kolbe Electrolysis: One-Step Orthogonal Protection of 2,5-Diaminoadipic Acid Derivatives Enables Differentiated Functionalisation

A one-step mixed Kolbe electrolysis method was developed that simultaneously prepares orthogonally protected derivatives of 2,5-diaminoadipic acid (DAA), 2,6-diaminopimelic acid (DAP), and 2,7-diaminosuberic acid (DAS) bearing up to four different protecting groups [1]. The key enabling feature is the use of the 2-[(4-methylphenyl)sulfonyl]ethyl (EtTos) group, which is critical for isolation of the desired orthogonally protected products [1]. This method was specifically validated on 2,5-diaminoadipic acid alongside its C7 and C8 homologues, making DAA directly accessible as a differentially protected building block for sequential peptide coupling or selective deprotection strategies [1]. While the Kolbe approach applies to all three chain lengths, the 2,5-DAA derivative benefits from the C6 adipic acid backbone's compatibility with the electrochemical coupling conditions, offering an alternative to the asymmetric hydrogenation route when orthogonal protection (rather than ultimate stereochemical purity) is the procurement priority [1].

Synthetic methodology Protecting group strategy Peptide chemistry

Aqueous Solubility Advantage: Predicted Log Kow of −4.88 Confers High Water Solubility Relative to Uncharged Adipic Acid Derivatives

The predicted water solubility of 2,5-diaminohexanedioic acid at 25 °C is approximately 1 × 10⁶ mg/L (log Kow = −4.88, estimated via WSKOW v1.41) . This extreme hydrophilicity arises from its zwitterionic character, conferred by two amino groups and two carboxylic acid groups on a compact C6 backbone. By comparison, the uncharged parent compound adipic acid (hexanedioic acid, no amino substituents) has a log Kow of 0.08 and water solubility of approximately 1.5 × 10⁴ mg/L – roughly 67-fold lower [1]. The dihydrochloride salt form (CAS 52408-04-5) further enhances aqueous solubility, and is described as highly water-soluble [2]. Among related diamino-dicarboxylic acids, 2,6-diaminopimelic acid is also reported as soluble in water, dilute acids, and alkali [3], but the shorter C6 chain of 2,5-DAA combined with the 2,5-amino positioning yields a distinct solvation profile relevant to aqueous reaction conditions.

Solubility Formulation Bioconjugation

Procurement-Driven Application Scenarios for 2,5-Diaminohexanedioic Acid Based on Verified Differential Evidence


Enzymology: D-Lysine 5,6-Aminomutase Substrate/Product Studies and Lysine Degradation Pathway B Research

For laboratories investigating the D-lysine degradation pathway B in Clostridium sticklandii or related organisms, 2,5-diaminohexanedioic acid (specifically the (2R,5S)-configured form) is the mandatory product standard for monitoring D-lysine 5,6-aminomutase (EC 5.4.3.3) activity. As established in Section 3 (Evidence Item 1), this enzyme exclusively interconverts D-lysine and (2R,5S)-2,5-diaminohexanoate, with no cross-reactivity toward 2,6-diaminopimelic acid or its precursors [1]. Procurement of 2,5-DAA with verified (2R,5S) stereochemistry (CAS 40872-10-4) is essential for kinetic assays, as the (2S,5S) or (2R,5R) enantiomers will not function as authentic enzyme products. The high predicted aqueous solubility (Evidence Item 6) further supports direct use in aqueous enzyme assay buffers .

Medicinal Inorganic Chemistry: Development of Binuclear Pt(II)/Pd(II) Anticancer Complexes with Dicarboxylate Bridges

Research groups synthesising binuclear platinum or palladium complexes for anticancer evaluation should consider 2,5-diaminohexanedioic acid as a C6 bridging ligand scaffold. Evidence Item 3 demonstrates that [Pd2(bipy)2(DAA)]Cl2 achieves ID50 values comparable to or lower than cisplatin against P388 lymphocytic leukemia cells [2]. The C6 2,5-diamino bridge length is established to be compatible with high cytotoxic potency, offering a distinct metal–metal distance and DNA-binding geometry compared to the C8 2,7-diaminosuberic acid bridge. Procurement of the meso-2,5-diaminoadipic acid form (or its dihydrochloride salt for enhanced solubility) is required for reproducible complex synthesis following the published protocol [2].

Peptide and Peptidomimetic Chemistry: Orthogonally Protected Chiral Building Block Synthesis

For solid-phase peptide synthesis or peptidomimetic design requiring a diaminodicarboxylic acid scaffold with differentiated amino protections, 2,5-diaminohexanedioic acid can be sourced either as the free amino acid for in-house orthogonal protection via mixed Kolbe electrolysis (Evidence Item 5) or as pre-protected derivatives based on the published EtTos methodology [3]. When stereochemical purity is paramount, the asymmetric hydrogenation route delivering 100% ee and >98.5% de (Evidence Item 4) provides a benchmark against which supplier certificates of analysis should be evaluated [4]. The 2,5-substitution pattern offers a C6 spacing between amino groups that differs from the more common 2,6 (DAP) or 2,7 (DAS) patterns, enabling access to macrocyclic or bridged structures with distinct ring sizes [3].

Physicochemical Reference Standard: Differentiated Melting Point and pKa for Quality Control Release Testing

Quality control laboratories responsible for incoming material verification of 2,5-diaminohexanedioic acid can use the differentiated physical properties documented in Evidence Item 2 to distinguish this compound from its closest analogs. A melting point of 280 °C (versus ~295 °C for 2,6-diaminopimelic acid) and a predicted pKa of 2.10 (versus 2.20 for DAP) provide clear pass/fail criteria for identity testing [5]. These parameters are particularly valuable given that 2,5-DAA, 2,6-DAP, and 3,4-diaminohexanedioic acid all share the molecular formula C6H12N2O4, making them isomeric compounds that cannot be distinguished by mass spectrometry or elemental analysis alone . Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC data at 98% standard purity for CAS 1069-33-6 .

Quote Request

Request a Quote for 2,5-Diaminohexanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.